2-(5-Chloro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride - 1185295-08-2

2-(5-Chloro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride

Catalog Number: EVT-1679345
CAS Number: 1185295-08-2
Molecular Formula: C9H11Cl2N3
Molecular Weight: 232.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the benzimidazole ring: This can be achieved by reacting 4-chloro-1,2-phenylenediamine with a suitable carboxylic acid or its derivative, such as glycine ethyl ester hydrochloride. []
  • Introduction of the ethylamine side chain: This step typically involves a reduction of a nitrile group. The benzimidazole ring with a suitable functional group, like a cyano group, at the 2-position undergoes reduction, typically using a reducing agent like lithium aluminum hydride (LiAlH4), to yield the desired ethylamine side chain. []
Chemical Reactions Analysis
  • Acylation: The amino group can react with acyl chlorides or anhydrides to form amides. This reaction is often employed to introduce various substituents onto the ethylamine side chain. []
Applications
  • Antiparasitic agent development: It serves as a crucial precursor in synthesizing novel compounds with enhanced antiparasitic activity against Entamoeba histolytica and Giardia intestinalis. [] This could contribute to developing new treatments for diseases caused by these parasites, such as amoebiasis and giardiasis.

1-(5-Chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic Acid (JNJ-42041935)

Compound Description: JNJ-42041935 is a potent and selective inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) enzymes [, ]. HIF-PHD enzymes are involved in the regulation of hypoxia-inducible factor (HIF), a transcription factor that plays a crucial role in the body's response to low oxygen levels. Inhibiting HIF-PHD leads to the stabilization of HIF, which can trigger various downstream effects, including increased erythropoiesis (production of red blood cells). JNJ-42041935 has shown efficacy in reversing inflammation-induced anemia in rat models [, ].

5-Chloro-6-(2-iminopyrrolidine-1-yl)methyl-2,4(1H,3H)-pyrimidine Dione Hydrochloride (TPI)

Compound Description: TPI is a potent and reversible inhibitor of thymidine phosphorylase (TP) [, ]. TP is an enzyme involved in the metabolism of the nucleoside analog, trifluorothymidine (FTD), converting it into an inactive form. By inhibiting TP, TPI can enhance the antitumor activity of FTD. Studies have shown that co-administration of TPI with FTD can significantly increase plasma FTD levels and improve the antitumor efficacy of FTD in various human tumor xenograft models [].

Relevance: While TPI does not share the same core structure as 2-(5-Chloro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride, it is considered related due to its use in combination therapies alongside nucleoside analogs []. This approach, enhancing the efficacy of nucleoside analogs by inhibiting their metabolic degradation, could potentially be explored for 2-(5-Chloro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride or its derivatives if they exhibit similar pharmacological activities.

EAA-090 (2-[8,9-Dioxo-2,6-diazabicyclo [5.2.0]non-1(7)-en2-yl]ethylphosphonic Acid)

Compound Description: EAA-090 is a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist []. NMDA receptors are glutamate receptors found in the central nervous system, playing a crucial role in learning, memory, and synaptic plasticity. Dysregulation of NMDA receptor activity has been implicated in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. EAA-090 exhibits neuroprotective effects, as demonstrated by its ability to protect neurons from glutamate- and NMDA-induced neurotoxicity [].

Relevance: EAA-090 is grouped into the same chemical class as EAB-318, a compound sharing structural similarities with 2-(5-Chloro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride. This shared classification as NMDA antagonists suggests that exploring the NMDA receptor activity of the target compound could be of interest [].

Relevance: EAB-318 is highly relevant to 2-(5-Chloro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride as they share a similar core structure, incorporating a 5-chloro-1H-benzoimidazole moiety. This structural similarity suggests potential overlap in their binding affinities and pharmacological activities, particularly concerning interactions with glutamate receptors. Investigating whether 2-(5-Chloro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride exhibits any NMDA receptor activity could be particularly informative given the shared structural features and EAB-318's demonstrated efficacy as an NMDA antagonist [].

N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide Hydrochloride

Compound Description: This compound is an improved AKT inhibiting compound [].

Relevance: Although structurally dissimilar to 2-(5-Chloro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride, this compound highlights a key aspect of medicinal chemistry: even small structural modifications can significantly impact a compound's pharmacological properties, including potency and selectivity []. This emphasizes the importance of exploring structural analogs of 2-(5-Chloro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride to potentially identify derivatives with enhanced therapeutic potential.

Properties

CAS Number

1185295-08-2

Product Name

2-(5-Chloro-1H-benzoimidazol-2-yl)-ethylamine hydrochloride

IUPAC Name

2-(6-chloro-1H-benzimidazol-2-yl)ethanamine;hydrochloride

Molecular Formula

C9H11Cl2N3

Molecular Weight

232.11 g/mol

InChI

InChI=1S/C9H10ClN3.ClH/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11;/h1-2,5H,3-4,11H2,(H,12,13);1H

InChI Key

QGHIEKGLHZSYRT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CCN.Cl

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CCN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.